molecular formula C25H26N2O4 B3948999 N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3948999
M. Wt: 418.5 g/mol
InChI Key: VGGAMOXBNYFOAY-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a dioxonaphthalene core, and a methoxyphenylacetamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16(28)27(18-11-8-12-19(15-18)31-2)23-22(26-17-9-4-3-5-10-17)24(29)20-13-6-7-14-21(20)25(23)30/h6-8,11-15,17,26H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGAMOXBNYFOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)OC)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dioxonaphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,4-dioxonaphthalene structure.

    Introduction of the cyclohexylamino group: The cyclohexylamine is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the naphthalene core.

    Attachment of the methoxyphenylacetamide moiety: This final step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are scalable and reproducible.

    Purification techniques: Utilizing methods like recrystallization, chromatography, and distillation to achieve high purity.

    Process optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as cell signaling, gene expression, or protein synthesis.

    Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]acetamide: Differing by the presence of a chlorine atom on the phenyl ring.

    N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide: Differing by the position of the methoxy group on the phenyl ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide

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